molecular formula C16H15F2NOS B2914454 (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396746-20-5

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2914454
CAS No.: 1396746-20-5
M. Wt: 307.36
InChI Key: CNJPKAQMKVQLFP-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of piperidine derivatives, which are frequently investigated for their diverse biological activities. Piperidine-based compounds are known to exhibit a broad spectrum of pharmacological properties, including documented antiviral and antimicrobial applications in research settings . The molecular structure of this compound, which features a difluorophenyl group and a thiophene-linked piperidine ring, is characteristic of scaffolds used in the design of novel bioactive agents. The presence of the fluorine atoms is often associated with enhanced metabolic stability and bioavailability, making such compounds valuable probes for investigating biological mechanisms. The compound's potential research utility is inferred from studies on closely related structures; for instance, piperidine derivatives have been identified as key intermediates in the synthesis of antipsychotic agents and have demonstrated anticancer, antiviral, and anti-influenza activities in preliminary research . Similarly, chalcone and other heterocyclic compounds incorporating thiophene moieties have shown promise in research targeting multidrug-resistant bacteria and viruses, often through mechanisms involving the inhibition of specific bacterial enzymes like DNA gyrase B or efflux pumps . This combination of structural features makes this compound a compelling candidate for further investigation in drug discovery programs, particularly in the fields of infectious disease and oncology research. Researchers can utilize this compound as a building block for the synthesis of more complex derivatives or as a tool compound for in vitro biological screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c17-14-2-1-12(9-15(14)18)16(20)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJPKAQMKVQLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 3,4-difluorobenzaldehyde with 4-(thiophen-3-yl)piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic molecule featuring a difluorophenyl group and a thiophenyl-substituted piperidine moiety. It is investigated for its potential pharmacological properties, with the presence of fluorine atoms often enhancing its lipophilicity and metabolic stability, making it a candidate for drug development.

Chemical Reactivity: The chemical reactivity of this compound can be explored through various reactions typical of organic compounds, highlighting its versatility in synthetic organic chemistry and its potential for further functionalization.

Biological Activity: The biological activity of this compound is investigated through its interaction with biological targets. Research indicates that compounds with similar structures often exhibit significant activity against various biological systems. Predictive models based on structure-activity relationships suggest promising avenues for therapeutic applications.

Synthesis: The synthesis of this compound can be achieved through several methods, underscoring the compound's accessibility for laboratory synthesis and its potential for modification.

Applications: The applications of this compound are diverse and reflect the compound's potential impact across various scientific fields.

Several compounds share structural similarities with this compound. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-Methylpiperidine derivativePiperidine ring with methyl substitutionAntidepressant effects
4-Fluorobenzoyl thiopheneFluorinated benzoyl group attached to thiopheneAntitumor properties
N-(2-Thienyl) piperidineThiophene ring attached to piperidineAntimicrobial activity

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone 3,4-Difluorophenyl, 4-(thiophen-3-yl)piperidine C₁₆H₁₄F₂NOS 309.35 Methanone core; thiophene for π-interactions; fluorine for stability
">8-Substituted Pyrido[3,4-d]pyrimidinone (54m) 2,4-Difluorophenyl, pyrimidinone core C₂₀H₁₉F₂N₅O 407.40 Pyrimidinone scaffold; potential kinase inhibition; higher molecular weight
">(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone Oxadiazole, thiophene C₁₅H₁₉N₃O₂S 305.40 Oxadiazole enhances rigidity; reduced fluorine content
">(1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone Spiro indoline, allyl group C₂₂H₂₁F₃N₂O 386.41 Spirocyclic structure; dual fluorine substitution; increased complexity
">(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone Dimethoxybenzyl, thiophene C₂₀H₂₅NO₄S 375.50 Polar dimethoxy group; higher solubility potential
Key Observations:
  • Core Scaffold: The target compound’s methanone core distinguishes it from pyrimidinone () or spirocyclic () analogs, which may alter target binding kinetics.
  • Thiophene vs. Heterocycles : Thiophene in the target compound and may enhance π-stacking compared to oxadiazole () or morpholine () substituents.

Physicochemical Properties

  • Lipophilicity: The 3,4-difluorophenyl group increases logP compared to non-fluorinated analogs (e.g., ), favoring blood-brain barrier penetration .

Biological Activity

Introduction

(3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This compound features a difluorophenyl group and a thiophene-substituted piperidine moiety, which may enhance its biological activity through improved lipophilicity and metabolic stability.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C16H16F2N2OS\text{C}_16\text{H}_{16}\text{F}_2\text{N}_2\text{OS}

This structure includes:

  • Difluorophenyl group : Enhances binding affinity and metabolic stability.
  • Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Piperidine moiety : Often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize the findings related to its biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds containing thiophene and piperidine rings have shown promising antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AA375 (Melanoma)1.7121.09
Compound BMCF7 (Breast)5.015.00
Compound CHT-29 (Colon)2.510.00

The above data indicate that compounds structurally related to this compound can effectively inhibit cancer cell proliferation through mechanisms such as disruption of microtubule dynamics and induction of apoptosis .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. Predominantly, these interactions may modulate the activity of enzymes or receptors involved in cell signaling pathways.

Potential Mechanisms Include:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in several studies, contributing to the anticancer effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or survival.

Case Studies

In a recent study, researchers synthesized a series of derivatives based on the core structure of this compound to evaluate their biological activities against various cancer cell lines. The findings revealed that modifications in the substituents significantly influenced both potency and selectivity against cancer cells .

Example Case Study Findings:

  • Compound S1 demonstrated an IC50 value of 1.71 µM against melanoma cells, highlighting its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Difluorophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, and what critical parameters influence yield?

  • Methodology : A common approach involves coupling 3,4-difluorophenylcarboxylic acid derivatives with functionalized piperidine intermediates. For example, outlines a general procedure for analogous methanones using nucleophilic substitution or amidation reactions under inert atmospheres. Key parameters include:

  • Solvent choice (e.g., dichloromethane or THF for solubility ).
  • Catalytic agents (e.g., EDCI/HOBt for amide bond formation).
  • Temperature control (reflux conditions for 12-24 hours).
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    • Yield Optimization : Monitor reaction progress via TLC/HPLC. Low yields may result from incomplete deprotection of piperidine intermediates or side reactions with thiophene sulfur .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra with computational predictions (e.g., ChemDraw) and reference databases like NIST Chemistry WebBook .
  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.

Q. What safety protocols are essential during handling and storage?

  • Hazard Mitigation :

  • Avoid inhalation/contact with dust; use fume hoods and PPE (nitrile gloves, lab coats) .
  • Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
    • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

  • Troubleshooting Steps :

Verify solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts in NMR).

Check for tautomerism or conformational flexibility in the piperidine-thiophene moiety .

Cross-validate with X-ray crystallography if single crystals are obtainable.

  • Case Study : highlights NIST data for structurally similar methanones; deviations >0.1 ppm in 19F^{19}F NMR may indicate impurities or incorrect stereochemistry .

Q. What strategies improve the stability of this compound under physiological conditions for in vitro assays?

  • Stabilization Approaches :

  • Use prodrug formulations (e.g., ester derivatives) to enhance solubility and reduce hydrolysis.
  • Add antioxidants (e.g., BHT) to prevent thiophene oxidation .
    • Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can researchers design structure-activity relationship (SAR) studies targeting piperidine-thiophene pharmacophores?

  • SAR Framework :

Synthesize analogs with varied substituents on the difluorophenyl ring (e.g., -CF3_3, -OCH3_3) .

Test binding affinity using radioligand assays (e.g., for GPCR targets) or enzymatic inhibition assays.

  • Data Interpretation : Correlate electronic effects (Hammett constants) of substituents with activity trends .

Q. What analytical methods are suitable for detecting trace impurities in bulk batches?

  • Advanced Techniques :

  • LC-MS/MS : Identify low-abundance byproducts (e.g., dimerized thiophene derivatives) with MRM transitions .
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) .
    • Validation : Follow ICH Q2(R1) guidelines for method precision (RSD <2%) and accuracy (spike recovery 90–110%) .

Methodological Challenges

Q. How to address low reproducibility in coupling reactions involving thiophene-containing intermediates?

  • Root Causes :

  • Moisture-sensitive reagents (e.g., Grignard reagents); use molecular sieves or anhydrous solvents.
  • Competing side reactions at thiophene sulfur; employ protecting groups (e.g., Boc for piperidine) .
    • Mitigation : Optimize stoichiometry (1.2 eq. of thiophene derivative) and reaction time (monitor via GC-MS) .

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